molecular formula C14H18N2O2 B3919498 N-benzyl-N'-cyclopentylethanediamide

N-benzyl-N'-cyclopentylethanediamide

Cat. No. B3919498
M. Wt: 246.30 g/mol
InChI Key: KBMBWHSHSYXLAG-UHFFFAOYSA-N
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Description

N-benzyl-N'-cyclopentylethanediamide (BCPE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPE is a cyclic diamide that contains a benzyl group and a cyclopentyl group attached to the nitrogen atoms of the ethanediamide backbone. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-benzyl-N'-cyclopentylethanediamide is not fully understood, but it is believed to act on various molecular targets in the body. In anticonvulsant activity, N-benzyl-N'-cyclopentylethanediamide is thought to act on the GABA-A receptor, which is responsible for inhibiting neurotransmission in the brain. In cancer cell lines, N-benzyl-N'-cyclopentylethanediamide has been shown to induce apoptosis, or programmed cell death, through the activation of caspases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N'-cyclopentylethanediamide vary depending on the application and concentration used. In anticonvulsant activity, N-benzyl-N'-cyclopentylethanediamide has been shown to increase the latency to seizures and decrease the duration of seizures in animal models. In cancer cell lines, N-benzyl-N'-cyclopentylethanediamide has been shown to induce cell death and inhibit cell proliferation. In catalysis, N-benzyl-N'-cyclopentylethanediamide has been used as a chiral ligand to synthesize enantioselective catalysts.

Advantages and Limitations for Lab Experiments

The advantages of N-benzyl-N'-cyclopentylethanediamide for lab experiments include its ease of synthesis, relatively low cost, and potential for diverse applications. However, the limitations of N-benzyl-N'-cyclopentylethanediamide include its low solubility in water and some organic solvents, which can limit its use in certain applications. Additionally, the purity and yield of N-benzyl-N'-cyclopentylethanediamide can vary depending on the synthesis method used, which can affect the reproducibility of experimental results.

Future Directions

There are several future directions for research on N-benzyl-N'-cyclopentylethanediamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and catalysis. Additionally, the use of N-benzyl-N'-cyclopentylethanediamide as a building block for the synthesis of MOFs with tunable properties is an area of active research. Further studies are needed to fully understand the mechanism of action of N-benzyl-N'-cyclopentylethanediamide and its potential applications in various fields.

Scientific Research Applications

N-benzyl-N'-cyclopentylethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-benzyl-N'-cyclopentylethanediamide has shown potential as a novel anticonvulsant agent and has exhibited activity against various cancer cell lines. In materials science, N-benzyl-N'-cyclopentylethanediamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, N-benzyl-N'-cyclopentylethanediamide has been used as a ligand for the synthesis of chiral catalysts.

properties

IUPAC Name

N-benzyl-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(14(18)16-12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMBWHSHSYXLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Benzyl-N-cyclopentylethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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